7-Chlorochromane
Overview
Description
7-Chlorochromane: is a chemical compound belonging to the class of chromanes, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a chlorine atom at the 7th position of the chromane structure gives it unique chemical properties. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Chromane: One common method for synthesizing 7-Chlorochromane involves the halogenation of chromane. This can be achieved by reacting chromane with a halogenating agent such as chlorine gas or thionyl chloride under controlled conditions.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors. For instance, starting from a phenol derivative, cyclization can be induced using acidic or basic catalysts to form the chromane ring, followed by chlorination at the 7th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Chlorochromane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form chromanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of dihydrochromane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 7-substituted chromane derivatives.
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of dihydrochromane derivatives.
Scientific Research Applications
Chemistry: 7-Chlorochromane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology and Medicine: Research has shown that chromane derivatives exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is studied for its potential role in developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chlorochromane depends on its specific application. In biological systems, chromane derivatives are known to interact with various molecular targets, including enzymes and receptors. The chlorine atom at the 7th position can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. For instance, chromane derivatives can inhibit enzymes involved in oxidative stress pathways, providing antioxidant effects.
Comparison with Similar Compounds
Chromane: The parent compound without the chlorine substitution.
Chromene: A similar structure but with a double bond in the tetrahydropyran ring.
Chromanone: An oxidized form of chromane with a carbonyl group.
Uniqueness: 7-Chlorochromane is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUDVWXWRPGBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292070 | |
Record name | 7-Chloro-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-70-1 | |
Record name | 7-Chloro-3,4-dihydro-2H-1-benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3722-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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